molecular formula C19H36O2S B14655936 Methyl 9-(5-pentylthiolan-2-YL)nonanoate CAS No. 50498-11-8

Methyl 9-(5-pentylthiolan-2-YL)nonanoate

Cat. No.: B14655936
CAS No.: 50498-11-8
M. Wt: 328.6 g/mol
InChI Key: MEZKELFNMYCENK-UHFFFAOYSA-N
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Description

Methyl 9-(5-pentylthiolan-2-yl)nonanoate is a chemical compound that belongs to the class of fatty acid methyl esters. These compounds are characterized by the esterification of a fatty acid with a methyl group. This compound is known for its unique structure, which includes a thiolane ring, making it distinct from other fatty acid methyl esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves several steps. One common method starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then converted to the desired compound through a series of reactions, including Vilsmeier formylation and selective hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use carboxylic acids and alcohols, heated in the presence of a mineral acid catalyst, to form the ester and water . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(5-pentylthiolan-2-yl)nonanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, with reagents like sodium methoxide (NaOCH3) being commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. As a fatty acid methyl ester, it integrates into biological membranes, influencing their stability and permeability. It also acts as a secondary messenger in signaling pathways, modulating the activity of integral membrane proteins .

Comparison with Similar Compounds

Methyl 9-(5-pentylthiolan-2-yl)nonanoate can be compared with other fatty acid methyl esters, such as:

The presence of the thiolane ring in this compound makes it unique and imparts distinct chemical and biological properties.

Properties

CAS No.

50498-11-8

Molecular Formula

C19H36O2S

Molecular Weight

328.6 g/mol

IUPAC Name

methyl 9-(5-pentylthiolan-2-yl)nonanoate

InChI

InChI=1S/C19H36O2S/c1-3-4-9-12-17-15-16-18(22-17)13-10-7-5-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

MEZKELFNMYCENK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(S1)CCCCCCCCC(=O)OC

Origin of Product

United States

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